2-(アミノメチル)-6-メトキシフェノール塩酸塩

説明

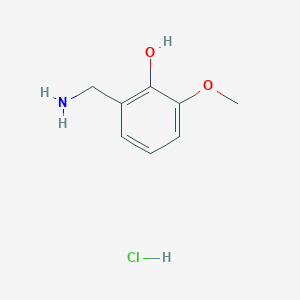

2-(Aminomethyl)-6-methoxyphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a methoxy group. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

科学的研究の応用

2-(Aminomethyl)-6-methoxyphenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other industrial chemicals.

作用機序

Target of Action

The primary target of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is bacterial membranes . This compound is thought to interact with these membranes, leading to changes in their permeability .

Mode of Action

2-(Aminomethyl)-6-methoxyphenol hydrochloride interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .

Biochemical Pathways

It is known that the compound’s action on bacterial membranes can disrupt normal cellular processes, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is currently unknown.

Result of Action

The result of the action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is an increase in bacterial membrane permeability . This allows antibiotics to penetrate the bacterial cell more effectively, leading to improved antibacterial activity .

Action Environment

The action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons . Additionally, the presence of other substances, such as antibiotics, can influence the efficacy of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxyphenol with formaldehyde and ammonia, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions typically include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Aqueous or alcoholic medium

Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of 2-(Aminomethyl)-6-methoxyphenol hydrochloride often involves large-scale batch or continuous processes. The reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

化学反応の分析

Types of Reactions

2-(Aminomethyl)-6-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the substituent introduced.

類似化合物との比較

Similar Compounds

- 2-(Aminomethyl)phenol hydrochloride

- 6-Methoxyphenol

- 2-(Aminomethyl)-4-methoxyphenol hydrochloride

Uniqueness

2-(Aminomethyl)-6-methoxyphenol hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-(Aminomethyl)-6-methoxyphenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C₈H₁₂ClNO₂

- Molar Mass : 189.64 g/mol

- Structure : Contains an amino group and a methoxy group attached to a phenolic ring, enhancing its solubility and reactivity.

The hydrochloride form improves stability and solubility in aqueous solutions, making it suitable for various biological applications.

2-(Aminomethyl)-6-methoxyphenol hydrochloride exhibits several biochemical properties that contribute to its biological activity:

- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.

- Enzyme Interactions : Preliminary studies suggest that the compound may interact with various enzymes, including cyclooxygenase (COX) and cyclin-dependent kinases (CDKs), influencing pathways related to inflammation and cell cycle regulation .

Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Proliferation : It may induce cell cycle arrest at the G1/S transition by inhibiting CDK activity, leading to reduced cell proliferation.

- Apoptosis : There is evidence suggesting that it can promote apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent .

- Anti-inflammatory Effects : As a COX inhibitor, it may reduce inflammatory responses in vitro and in vivo .

Molecular Mechanisms

The mechanism of action for 2-(Aminomethyl)-6-methoxyphenol hydrochloride involves:

- Binding Interactions : The compound binds to specific enzymes, such as CDK2 and COX-2, inhibiting their activity. This binding often involves hydrogen bonds with key residues in the enzyme's active site, stabilizing the inhibitor-enzyme complex .

- Gene Expression Modulation : It influences gene expression related to apoptosis and inflammation, further contributing to its therapeutic effects .

Case Studies

- Antioxidant Capacity Study :

- Anticancer Activity Evaluation :

- Inflammation Model :

Dosage Effects in Animal Models

Research indicates that the effects of 2-(Aminomethyl)-6-methoxyphenol hydrochloride vary with dosage:

- At lower doses, it has shown therapeutic benefits such as anti-inflammatory and anticancer properties without significant toxicity.

- Higher doses may enhance these effects but could also lead to increased side effects depending on the specific biological context and model used .

Summary Table of Biological Activities

特性

IUPAC Name |

2-(aminomethyl)-6-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQJWPMYEYQEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648551 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141803-91-0 | |

| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。